molecular formula C17H17N3OS B2672102 N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE CAS No. 892687-22-8

N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE

Cat. No.: B2672102
CAS No.: 892687-22-8
M. Wt: 311.4
InChI Key: OMTWFKWCYWRHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-[(4-Methyl-1H-1,3-Benzodiazol-2-yl)Sulfanyl]-N-Phenylacetamide is a sulfur-containing acetamide derivative featuring a benzodiazolyl moiety. Characterization methods likely include NMR, IR, and X-ray crystallography, as seen in analogous compounds .

Properties

IUPAC Name

N-methyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-12-7-6-10-14-16(12)19-17(18-14)22-11-15(21)20(2)13-8-4-3-5-9-13/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTWFKWCYWRHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)SCC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-methyl-1H-1,3-benzodiazole-2-thiol with N-methyl-N-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or alkylating agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodiazole ring .

Scientific Research Applications

N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The sulfur atom and acetamide group may also play a role in its biological effects by forming hydrogen bonds or other interactions with target molecules .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Core Structure Key Functional Groups Notable Spectral Data Biological Activity
Target Compound Inferred: ~C₁₇H₁₆N₃OS ~318.4 Benzodiazol Sulfanyl, Acetamide Likely C=S (if thione tautomer) Unknown
Axitinib C₂₂H₁₈N₄OS 386.50 Indazole Sulfanyl, Benzamide, Pyridinyl Not provided Antineoplastic (VEGF inhibitor)
Indole Derivative C₂₃H₂₀N₄O₄S 448.497 Indole Sulfonyl hydrazono, Acetamide Not detailed Not specified
Triazole Derivatives Varies ~400–450 Triazole Sulfonyl, Fluorophenyl C=S (1247–1255 cm⁻¹) Antioxidant potential

Key Research Findings and Implications

Structural Flexibility : The sulfanyl/sulfonyl group and aromatic core (benzodiazol, indazole, triazole) dictate reactivity and bioactivity. Sulfanyl-linked compounds like Axitinib and the target compound may favor kinase inhibition, while sulfonyl-containing derivatives exhibit varied applications .

Synthetic Strategies : Nucleophilic substitution and cyclization are common for sulfur-containing heterocycles. The target compound’s synthesis likely parallels methods in and .

Characterization Consistency : IR and NMR remain critical for confirming functional groups, with X-ray crystallography resolving tautomeric forms (e.g., thione vs. thiol in triazoles) .

Biological Activity

N-Methyl-2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Name: this compound
  • Molecular Formula: C18H19N3OS
  • Molecular Weight: 325.43 g/mol
  • CAS Number: 852413-77-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits significant inhibition of tyrosinase, an enzyme crucial in melanin biosynthesis. This property suggests its potential application in treating hyperpigmentation disorders.

Tyrosinase Inhibition

Research indicates that this compound can inhibit both mushroom and mammalian tyrosinase activity. The inhibition mechanism was characterized using Lineweaver–Burk plots, demonstrating competitive inhibition at various concentrations (0.05 to 20 µM) .

Biological Activity Overview

Activity TypeDescriptionReference
Antioxidant Activity Exhibits strong antioxidant effects comparable to established antioxidants in various assays.
Cytotoxicity Shows low cytotoxicity in B16F10 cells at concentrations ≤20 µM; higher concentrations lead to significant cytotoxicity.
Anti-melanogenic Effects Effectively reduces melanin production by inhibiting intracellular tyrosinase activity in murine melanoma cells.

Case Studies and Research Findings

  • Study on Melanin Production : A study evaluated the anti-melanogenic effects of several analogs related to this compound. The results indicated that compounds similar to this structure significantly inhibited melanin production in B16F10 cells, confirming its therapeutic potential for hyperpigmentation .
  • Cytotoxicity Assessment : In a detailed cytotoxicity assessment, analogs were tested on B16F10 cells at multiple concentrations (0, 5, 10, 20 µM). The findings revealed that while some analogs exhibited cytotoxic effects at higher doses, N-Methyl compound maintained cell viability at lower concentrations .
  • Antioxidant Efficacy : The antioxidant capacity was evaluated using radical scavenging assays. The compound demonstrated significant radical scavenging ability, suggesting its role in mitigating oxidative stress-related conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.